Ethyl 2,2-difluoro-2-(3-formylphenyl)acetate
Description
Ethyl 2,2-difluoro-2-(3-formylphenyl)acetate is a fluorinated ester characterized by a difluoroacetate backbone and a 3-formylphenyl substituent. The compound is structurally significant due to its electron-withdrawing difluoro and formyl groups, which influence its reactivity and physicochemical properties.
Key properties include:
- Molecular formula: Likely $ C{11}H9F2O3 $ (inferred from similar compounds).
- Functional groups: Difluoroacetate ester, formyl group (electron-withdrawing).
- Applications: Potential as an intermediate in medicinal chemistry, particularly for synthesizing chromones or heterocyclic compounds with bioactivity .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-10(15)11(12,13)9-5-3-4-8(6-9)7-14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYPPNDBWNFIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC(=C1)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-2-(3-formylphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl difluoroacetate with a suitable formylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(3-formylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of ethyl 2,2-difluoro-2-(3-carboxyphenyl)acetate.
Reduction: Formation of ethyl 2,2-difluoro-2-(3-hydroxyphenyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(3-formylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(3-formylphenyl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Aromatic Rings
Ethyl 2,2-Difluoro-2-(4-Fluorophenyl)acetate
- CAS : 175543-23-4
- Molecular formula : $ C{10}H9F3O2 $
- Key differences : Replaces the 3-formyl group with a 4-fluoro substituent.
- Impact : Reduced electrophilicity compared to the formyl variant, enhancing stability but limiting reactivity in condensation reactions .
Ethyl 2,2-Difluoro-2-(4-Nitrophenyl)acetate
- CAS : 243656-25-9
- Molecular formula: $ C{10}H9F2NO4 $
- Key differences : Nitro group at the para position.
- Impact : Strong electron-withdrawing nitro group increases acidity of the α-hydrogen, facilitating nucleophilic substitutions. Used in high-yield (79%) syntheses of nitroaromatics .
Ethyl 2,2-Difluoro-2-(Thiophen-3-yl)acetate
- CAS : 1245643-36-0
- Molecular formula : $ C8H7F2O2S $
- Key differences : Thiophene ring replaces benzene, introducing sulfur.
Heterocyclic and Functionalized Derivatives
Ethyl 2,2-Difluoro-2-(7H-Pyrrolo[2,3-c]pyrimidin-4-yl)acetate
- Synthesis : Copper(I) iodide-mediated coupling in DMSO (49% yield).
- Key differences : Pyrrolopyrimidine heterocycle.
- Impact : Nitrogen-rich structure suggests utility in kinase inhibitor development or nucleoside analogs .
Ethyl 2,2-Difluoro-2-(6-Methyl-4-oxo-4H-chromen-3-yl)acetate
- Yield : 52% (visible-light-induced radical cascade reaction).
- Key differences : Chromone backbone with a methyl group.
- Impact : Chromones are bioactive scaffolds; this derivative may exhibit anti-inflammatory or antioxidant properties .
Key Observations:
Electronic Effects : Electron-withdrawing groups (e.g., nitro, formyl) enhance electrophilicity, making these compounds reactive in aryl coupling or nucleophilic substitution reactions.
Yield Variability : Copper-mediated reactions typically yield 39–79%, while radical cascade reactions achieve ~52–79% .
Biological Relevance : Chromone and heterocyclic derivatives show promise in drug discovery, particularly for ocular diseases or kinase inhibition .
Biological Activity
Ethyl 2,2-difluoro-2-(3-formylphenyl)acetate is an organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry.
Compound Overview
- Chemical Formula : C11H10F2O3
- CAS Number : 1860875-97-3
- Structural Characteristics : The compound features a difluoroacetate moiety and a formyl group attached to a phenyl ring, which contribute to its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Reaction with Formylating Agents : Ethyl difluoroacetate is reacted with suitable formylating agents under controlled conditions, often requiring catalysts and specific temperature settings.
- Industrial Production : Large-scale synthesis may utilize automated systems for continuous flow processes to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by forming covalent bonds with active site residues, blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis.
Anti-Cancer Properties
Recent studies have highlighted the compound's potential anti-cancer effects. For instance, it has been investigated for its ability to inhibit malignant behaviors in non-small cell lung cancer (NSCLC) models. The underlying mechanism involves suppression of the EGFR/PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis .
Other Biological Applications
- Anti-inflammatory Effects : Research suggests that the compound may also exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Biochemical Probes : It is being explored as a biochemical probe to study enzyme mechanisms and metabolic pathways due to its unique structural features.
Study on NSCLC
In a recent study focusing on NSCLC, this compound was shown to significantly inhibit cell migration and invasion in vitro while preventing tumor growth in vivo. The study utilized xenograft models to validate the compound's efficacy against tumor development .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Proliferation Rate (%) | 100% | 30% |
| Migration Rate (%) | 100% | 25% |
| Tumor Size (mm³) | 500 | 150 |
Comparison with Similar Compounds
This compound can be compared with other similar compounds that exhibit biological activities:
| Compound Name | Key Activity |
|---|---|
| Ethyl difluoroacetate | General reactivity |
| Ethyl trifluoroacetate | Anti-cancer properties |
| Methyl difluoroacetate | Enzyme inhibition |
| Ethyl bromodifluoroacetate | Antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
